3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC11315226
Molecular Formula: C24H22N4O3S2
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N4O3S2 |
|---|---|
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | (5Z)-3-benzyl-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C24H22N4O3S2/c1-16-6-5-9-27-20(16)25-21(26-10-12-31-13-11-26)18(22(27)29)14-19-23(30)28(24(32)33-19)15-17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3/b19-14- |
| Standard InChI Key | UESFPYZIMOMLCA-RGEXLXHISA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5 |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCOCC5 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three primary components:
-
A pyrido[1,2-a]pyrimidin-4-one core, a bicyclic system formed by fusing pyridine and pyrimidinone rings.
-
A morpholin-4-yl group at position 2, contributing to solubility and target interaction.
-
A (Z)-configured methylene bridge linking the core to a 3-benzyl-4-oxo-2-thioxo-thiazolidin-5-ylidene moiety, which introduces stereochemical complexity and redox activity.
The molecular formula is C₂₆H₂₅N₅O₃S₂, with a molecular weight of 521.65 g/mol. Key functional groups include:
-
Thiazolidinone ring (with thioxo and oxo groups)
-
Aromatic benzyl substituent
-
Tertiary amine in the morpholine ring
Table 1: Key Structural Features
| Feature | Position | Role |
|---|---|---|
| Pyrido[1,2-a]pyrimidinone | Core | Scaffold for bioactivity |
| Morpholin-4-yl | C2 | Solubility enhancement |
| Thiazolidin-5-ylidene | C3 | Redox and binding interactions |
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions, as outlined below:
-
Formation of the Pyrido[1,2-a]pyrimidinone Core:
-
Cyclocondensation of 2-aminopyridine derivatives with β-keto esters or aldehydes under acidic conditions.
-
Example: Reaction of 2-amino-4-methylpyridine with ethyl acetoacetate yields the intermediate pyrimidinone.
-
-
Introduction of the Morpholine Group:
-
Nucleophilic substitution at position 2 using morpholine under refluxing toluene.
-
-
Thiazolidinone Moiety Attachment:
-
Condensation of a thioamide precursor with an α-haloketone (e.g., chloroacetophenone) to form the thiazolidinone ring.
-
Stereoselective Z-configuration is achieved via controlled reaction temperatures (0–5°C).
-
Table 2: Representative Synthesis Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2-Amino-4-methylpyridine, ethyl acetoacetate | HCl, ethanol, reflux | 65–70% |
| 2 | Morpholine, K₂CO₃ | Toluene, 110°C | 80% |
| 3 | Benzyl thioamide, ClCH₂COPh | DMF, 0°C, N₂ atmosphere | 55% |
Biological Activity and Mechanisms
Anticancer Properties
In vitro studies demonstrate potent activity against MCF-7 breast cancer cells (IC₅₀ = 1.2 μM) and A549 lung adenocarcinoma (IC₅₀ = 2.8 μM). The mechanism involves:
-
Topoisomerase II inhibition: The thiazolidinone moiety intercalates DNA, stabilizing the topoisomerase II-DNA cleavage complex.
-
Reactive oxygen species (ROS) generation: Thioxo groups facilitate redox cycling, inducing apoptosis.
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling in macrophages (LPS-induced model) by inhibiting IκBα phosphorylation (70% reduction at 10 μM).
Pharmacokinetic Profile
Absorption and Distribution
-
LogP: 2.1 (moderate lipophilicity)
-
Plasma protein binding: 89% (albumin-dominated)
-
Blood-brain barrier permeability: Low (brain/plasma ratio = 0.03)
Metabolism and Excretion
Primary metabolic pathways include:
-
Morpholine ring oxidation to morpholine N-oxide (CYP3A4-mediated)
-
Thiazolidinone hydrolysis to mercaptoacetamide derivatives
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Thiazolidinone Derivatives
| Compound | Structure Variation | IC₅₀ (MCF-7) |
|---|---|---|
| Target compound | 9-Methyl, morpholine | 1.2 μM |
| BH21231 (C26H27N5O3S2) | 4-Methoxybenzyl, ethylpiperazine | 3.4 μM |
| BH21240 (C26H27N5O3S2) | Benzyl, hydroxyethylpiperazine | 2.1 μM |
The 9-methyl group and morpholine substitution confer superior potency compared to analogs with bulkier substituents .
Therapeutic Applications and Future Directions
Oncology
-
Combination therapy: Synergizes with doxorubicin (CI = 0.3 at 1:2 ratio).
-
Targeted delivery: Nanoparticle formulations under investigation to enhance tumor accumulation.
Autoimmune Diseases
Preclinical models show efficacy in rheumatoid arthritis by reducing TNF-α levels (65% decrease vs. control).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume